molecular formula C17H29ClN2O2 B12752142 N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride CAS No. 86745-98-4

N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride

Cat. No.: B12752142
CAS No.: 86745-98-4
M. Wt: 328.9 g/mol
InChI Key: KBMPEYWURLTNAA-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride is a chemical compound with the molecular formula C17H29ClN2O2. It is known for its unique structure, which includes a diethylaminoethyl group and a trimethylphenoxy group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride typically involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid to form 2-(2,4,6-trimethylphenoxy)acetic acid. This intermediate is then reacted with N,N-diethylaminoethylamine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-2-(2,4-dimethylphenoxy)acetamide;hydrochloride
  • N-[2-(diethylamino)ethyl]-2-(2,6-dimethylphenoxy)acetamide;hydrochloride
  • N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)propionamide;hydrochloride

Uniqueness

N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

86745-98-4

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-6-19(7-2)9-8-18-16(20)12-21-17-14(4)10-13(3)11-15(17)5;/h10-11H,6-9,12H2,1-5H3,(H,18,20);1H

InChI Key

KBMPEYWURLTNAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)COC1=C(C=C(C=C1C)C)C.Cl

Origin of Product

United States

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